molecular formula C16H15NO4 B4915459 ethyl 4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzoate

ethyl 4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzoate

Cat. No.: B4915459
M. Wt: 285.29 g/mol
InChI Key: WLLWOAZYZURNDN-MDZDMXLPSA-N
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Description

Ethyl 4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzoate is an organic compound that features a furan ring, a benzoate ester, and an enamine linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzoate typically involves the condensation of ethyl 4-aminobenzoate with a furan-2-carbaldehyde derivative. The reaction is usually carried out under mild conditions, often in the presence of a base such as pyridine or triethylamine, to facilitate the formation of the enamine linkage.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzoate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The enamine linkage can be reduced to form the corresponding amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Ethyl 4-[(3-(furan-2-yl)-3-oxopropyl)amino]benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

Mechanism of Action

The mechanism of action of ethyl 4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzoate is not fully understood. it is believed to interact with various molecular targets through its enamine and ester functionalities. These interactions may involve binding to enzymes or receptors, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-[(furan-2-ylcarbonyl)amino]benzoate: Similar structure but lacks the enamine linkage.

    Ethyl 3-(furan-2-yl)propionate: Contains a furan ring and ester group but differs in the position of the functional groups.

Uniqueness

Ethyl 4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzoate is unique due to its combination of a furan ring, enamine linkage, and benzoate ester. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

ethyl 4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO4/c1-2-20-16(19)12-5-7-13(8-6-12)17-10-9-14(18)15-4-3-11-21-15/h3-11,17H,2H2,1H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLLWOAZYZURNDN-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC=CC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)N/C=C/C(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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